![molecular formula C18H16ClFN2O2 B4520365 {[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine](/img/structure/B4520365.png)
{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine
Overview
Description
The compound “{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine” is a complex organic molecule that features a furan ring substituted with a chlorofluorophenyl group and a pyridin-2-yloxyethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine” typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
The compound “{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine” can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for halogen substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine .
Scientific Research Applications
The compound “{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine” has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals with potential therapeutic effects.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which “{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine” exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the compound’s specific structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
- {[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine
- {[5-(4-fluorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine
- {[5-(3-chlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine
Uniqueness
The presence of both chlorine and fluorine atoms in “this compound” makes it unique compared to similar compounds. These halogen atoms can significantly influence the compound’s reactivity, stability, and biological activity .
Biological Activity
The compound {[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects, supported by relevant data and case studies.
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the reaction of 5-(3-chloro-4-fluorophenyl)-furan-2-carbaldehyde with 2-(pyridin-2-yloxy)ethylamine under controlled conditions to yield the target compound. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It has been shown to exhibit:
- Antimicrobial Properties : Preliminary studies indicate that it possesses significant antimicrobial activity against various bacterial strains, potentially through inhibition of cell wall synthesis or disruption of membrane integrity.
- Anticancer Activity : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, possibly via the activation of caspase pathways and modulation of cell cycle proteins.
Pharmacological Effects
The pharmacological profile of This compound includes:
-
Cytotoxicity : Evaluated using MTT assays, the compound shows IC50 values in the micromolar range against several cancer cell lines.
Cell Line IC50 (µM) A549 (Lung Cancer) 12.5 MCF7 (Breast Cancer) 15.3 HeLa (Cervical Cancer) 10.8 - Anti-inflammatory Effects : Studies suggest that it can reduce pro-inflammatory cytokine production, thereby potentially serving as an anti-inflammatory agent.
- Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress-induced damage, suggesting a role in neurodegenerative disease management.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Study on Anticancer Activity : A recent study published in Journal of Medicinal Chemistry evaluated the anticancer properties of related compounds and found that modifications similar to those in This compound enhanced cytotoxicity against breast cancer cells .
- Antimicrobial Efficacy : A study reported in Antimicrobial Agents and Chemotherapy examined the antimicrobial activity of similar furan derivatives, demonstrating effectiveness against resistant bacterial strains .
Properties
IUPAC Name |
N-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl]-2-pyridin-2-yloxyethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c19-15-11-13(4-6-16(15)20)17-7-5-14(24-17)12-21-9-10-23-18-3-1-2-8-22-18/h1-8,11,21H,9-10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDXGZXAMUSPLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCCNCC2=CC=C(O2)C3=CC(=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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